(9,9-Dioctyl-9H-fluoren-2-yl)boronic acid
Overview
Description
(9,9-Dioctyl-9H-fluoren-2-yl)boronic acid is an organoboron compound with the molecular formula C29H43BO2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a boronic acid functional group. This compound is primarily used in organic synthesis and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid typically involves the reaction of 9,9-dioctylfluorene with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, where 9,9-dioctylfluorene is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base such as sodium carbonate . The reaction is usually carried out in a solvent like toluene or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(9,9-Dioctyl-9H-fluoren-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted fluorenes depending on the reagents used.
Scientific Research Applications
(9,9-Dioctyl-9H-fluoren-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluoren-2-yl-boronic acid: Similar structure but with methyl groups instead of octyl groups.
9,9-Dioctyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester): Contains additional boronic acid groups and silicon atoms.
9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester: A derivative with two boronic acid groups and pinacol ester protection.
Uniqueness
(9,9-Dioctyl-9H-fluoren-2-yl)boronic acid is unique due to its long alkyl chains (octyl groups), which impart hydrophobic properties and enhance solubility in organic solvents. This makes it particularly useful in the synthesis of organic electronic materials and in applications requiring hydrophobic interactions .
Properties
IUPAC Name |
(9,9-dioctylfluoren-2-yl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43BO2/c1-3-5-7-9-11-15-21-29(22-16-12-10-8-6-4-2)27-18-14-13-17-25(27)26-20-19-24(30(31)32)23-28(26)29/h13-14,17-20,23,31-32H,3-12,15-16,21-22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQCVVMDPQPNSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CCCCCCCC)CCCCCCCC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456414 | |
Record name | 2-dihydroxyboranyl-9,9-dioctylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402790-30-1 | |
Record name | 2-dihydroxyboranyl-9,9-dioctylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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